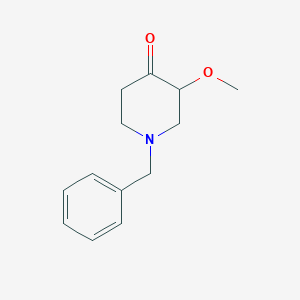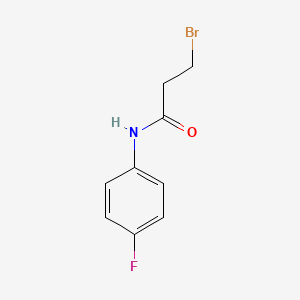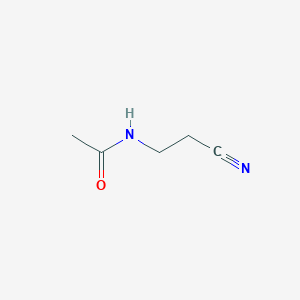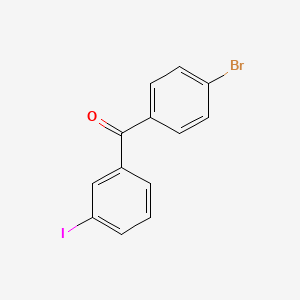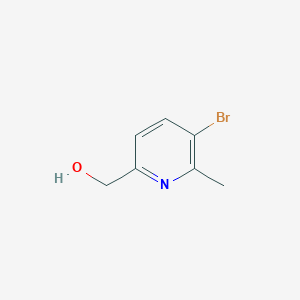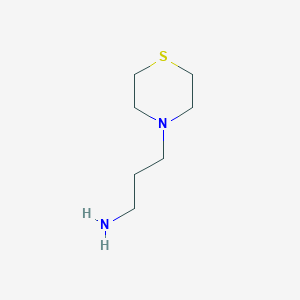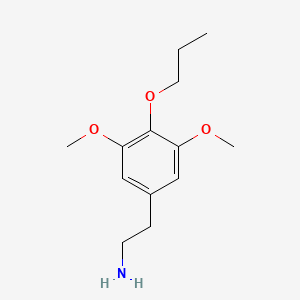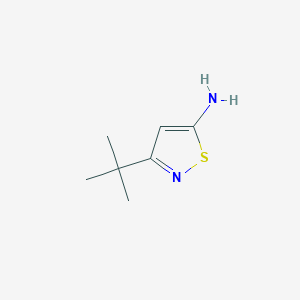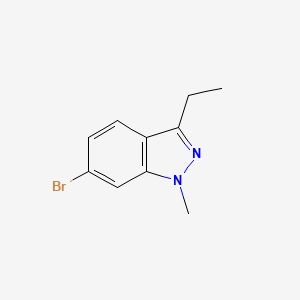
6-Bromo-3-ethyl-1-methylindazole
Descripción general
Descripción
Synthesis Analysis
The synthesis of various bromo-substituted indazole and related compounds has been a subject of interest due to their potential pharmacological properties. In the context of 6-Bromo-3-ethyl-1-methylindazole, although not directly synthesized in the provided papers, related compounds have been synthesized through various methods. For instance, a mecarbinate derivative was synthesized and single crystals were grown using acetone under ambient conditions, with the molecular structure confirmed by DFT calculations . Another synthesis involved the preparation of 2-amino-5-methylbenzoic acid, which was then used to synthesize bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs . Additionally, a novel synthesis of ethyl 3-(bromoacetyl)-4,6-dichloro-1H-indole-2-carboxylate was described, which serves as an intermediate in the preparation of potential glycine site antagonists .
Molecular Structure Analysis
The molecular structure of bromo-substituted compounds is crucial for their biological activity. The single crystal X-ray analysis and vibrational spectral studies of the synthesized mecarbinate derivative provided insights into the optimized molecular crystal structure, which was determined based on DFT calculations . Such structural analyses are essential for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
The chemical reactivity of bromo-substituted compounds is highlighted by their use in the synthesis of various derivatives. For example, novel 5-substituted-2-((6-bromo-3,4-methylenedioxybenzyl)thio)-1,3,4-oxadiazole derivatives were synthesized and subjected to electrophilic substitution reactions to evaluate their antibacterial activity . Similarly, 6-bromo-2,3-disubstituted-4(3H)-quinazolinones were synthesized by condensation reactions and tested for antiviral and cytotoxic activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-substituted compounds are characterized using various analytical techniques. Infrared spectroscopy (IR), nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis were used to confirm the structures of the synthesized compounds . These properties are indicative of the compounds' stability, reactivity, and potential as pharmaceutical agents.
Case Studies
While the provided papers do not directly discuss case studies involving 6-Bromo-3-ethyl-1-methylindazole, they do provide insights into the potential applications of similar bromo-substituted compounds. For instance, some of the synthesized 1,3,4-oxadiazole derivatives bearing a 6-bromonaphthalene moiety exhibited good antimicrobial activity . The antiviral and cytotoxic activities of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones were also investigated, with one compound showing potent activity against vaccinia virus .
Aplicaciones Científicas De Investigación
Immunomodulatory and Anticancer Activities
A study by Abdel-Aziz et al. (2009) discussed the synthesis of 6-Bromo-3-ethyl-1-methylindazole derivatives and their application in immunomodulation and cancer treatment. They found that these compounds inhibited LPS-stimulated NO generation in murine macrophage cells and exhibited cytotoxicity against colon carcinoma and hepatocellular carcinoma cells (Abdel-Aziz et al., 2009).
Antiviral and Cytotoxic Activity
Chen et al. (2011) synthesized ethyl 6-Bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives, closely related to 6-Bromo-3-ethyl-1-methylindazole, and evaluated them for anti-Hepatitis B virus activity. They found that several compounds effectively inhibited the replication of HBV DNA (Chen et al., 2011).
Antimicrobial Activity
Research by Bhagat et al. (2012) on 3-Substituted 5-bromo-7-methyl-1,2,4-triazolo-[3,4-b]-benzothiazoles, which include similar bromo-indazole structures, revealed significant antimicrobial activity against various bacterial strains (Bhagat et al., 2012).
Anticonvulsant Agents
A study by Ugale et al. (2012) on 6-bromo-2-ethyl-3-(substitutedbenzo[d]thiazol-2-yl)quinazolin-4(3H)-one, a compound structurally related to 6-Bromo-3-ethyl-1-methylindazole, showed significant anticonvulsant activity in experimental models without signs of neurotoxicity or hepatotoxicity (Ugale et al., 2012).
Synthesis and Crystal Structure Studies
Liao et al. (2006) utilized 1-ethyl-3-methylimidazolium bromide, a compound with a structural component similar to 6-Bromo-3-ethyl-1-methylindazole, in the synthesis and crystallization of coordination polymers. This highlights the potential of such structures in material science and coordination chemistry (Liao et al., 2006).
Propiedades
IUPAC Name |
6-bromo-3-ethyl-1-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c1-3-9-8-5-4-7(11)6-10(8)13(2)12-9/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMQBIFFMIZONT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C2=C1C=CC(=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572790 | |
| Record name | 6-Bromo-3-ethyl-1-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-ethyl-1-methylindazole | |
CAS RN |
215815-09-1 | |
| Record name | 6-Bromo-3-ethyl-1-methyl-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=215815-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-3-ethyl-1-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

